molecular formula C10H9F6N B13606733 1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine

1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine

Cat. No.: B13606733
M. Wt: 257.18 g/mol
InChI Key: GOFBUJOXIFLMHB-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine is a compound characterized by the presence of trifluoromethyl groups attached to both the phenyl ring and the propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine typically involves the introduction of trifluoromethyl groups into the molecular structure. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines.

Scientific Research Applications

1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property can influence its binding to receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-(3-(trifluoromethyl)phenyl)propan-2-amine is unique due to the presence of multiple trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H9F6N

Molecular Weight

257.18 g/mol

IUPAC Name

1,1,1-trifluoro-3-[3-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C10H9F6N/c11-9(12,13)7-3-1-2-6(4-7)5-8(17)10(14,15)16/h1-4,8H,5,17H2

InChI Key

GOFBUJOXIFLMHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(C(F)(F)F)N

Origin of Product

United States

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